molecular formula C15H17NO3S B5864205 N-(2-methoxybenzyl)-4-methylbenzenesulfonamide

N-(2-methoxybenzyl)-4-methylbenzenesulfonamide

Cat. No.: B5864205
M. Wt: 291.4 g/mol
InChI Key: KKPCXQRSHWGLSU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzyl group attached to a benzenesulfonamide structure

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPCXQRSHWGLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxybenzylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzyl-4-methylbenzenesulfonamide or 2-carboxybenzyl-4-methylbenzenesulfonamide.

    Reduction: Formation of 2-methoxybenzylamine and 4-methylbenzenesulfonamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. This mechanism is similar to that of other sulfonamide-based drugs.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    4-methylbenzenesulfonamide: Lacks the methoxybenzyl group but shares the sulfonamide structure.

    2-methoxybenzylamine: Contains the methoxybenzyl group but lacks the sulfonamide moiety.

Uniqueness

N-(2-methoxybenzyl)-4-methylbenzenesulfonamide is unique due to the combination of the methoxybenzyl and sulfonamide groups, which confer distinct chemical and biological properties

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